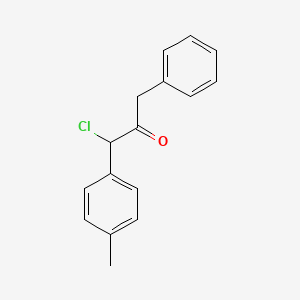![molecular formula C10H8N6O4 B14380418 4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione CAS No. 88405-58-7](/img/structure/B14380418.png)
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group and a hydrazinyl group linked to a nitrophenyl moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione typically involves the reaction of 4-nitrophenylhydrazine with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of 4-nitrophenylhydrazine with 4,6-dichloropyrimidine-2,5-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The amino and hydrazinyl groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are typically used for reduction reactions.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino and hydrazinyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-[2-(4-chlorophenyl)hydrazinyl]pyrimidine-2,5-dione
- 4-Amino-6-[2-(4-methylphenyl)hydrazinyl]pyrimidine-2,5-dione
- 4-Amino-6-[2-(4-fluorophenyl)hydrazinyl]pyrimidine-2,5-dione
Uniqueness
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
88405-58-7 |
|---|---|
Fórmula molecular |
C10H8N6O4 |
Peso molecular |
276.21 g/mol |
Nombre IUPAC |
6-amino-5-hydroxy-4-[(4-nitrophenyl)diazenyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8N6O4/c11-8-7(17)9(13-10(18)12-8)15-14-5-1-3-6(4-2-5)16(19)20/h1-4,17H,(H3,11,12,13,18) |
Clave InChI |
IWNFBUVZQIOHGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=NC(=O)NC(=C2O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


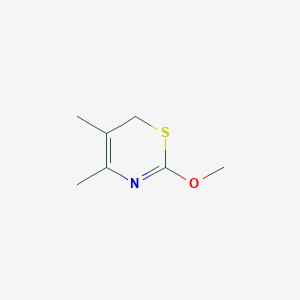
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
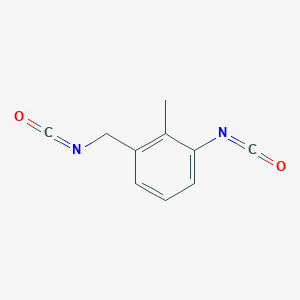
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
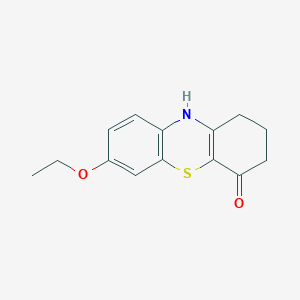
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
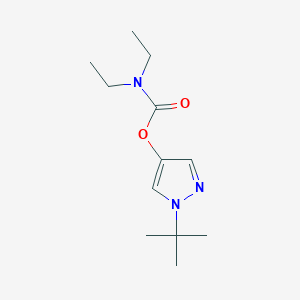
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
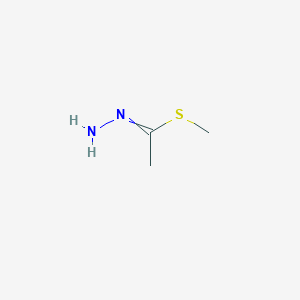
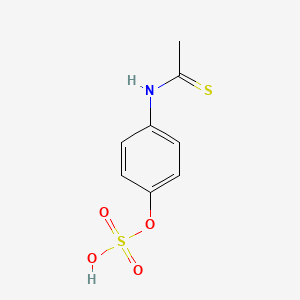

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)

